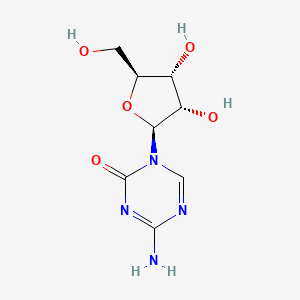

4-Amino-1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one

Beschreibung

4-Amino-1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one is a nucleoside analog characterized by a 1,3,5-triazin-2-one core linked to a modified ribose moiety. The stereochemistry of the tetrahydrofuran ring (2S,3S,4R,5S) distinguishes it from related compounds and is critical for its biochemical interactions.

Eigenschaften

IUPAC Name |

4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUSYJAQQFHJEW-BXKVDMCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NC(=O)N1[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one involves multiple steps, typically starting with the preparation of the tetrahydrofuran ring followed by the introduction of the triazine moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large reactors, continuous monitoring of reaction parameters, and advanced purification techniques to achieve the desired quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its unique structure that includes a tetrahydrofuran ring and a triazine moiety. Its molecular formula is , with a molecular weight of approximately 244.20 g/mol. The compound's structural complexity allows it to participate in various chemical reactions and biological interactions.

Chemistry

In the field of chemistry, 4-Amino-1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one serves as a valuable building block for synthesizing more complex molecules. It is utilized in:

- Reagent for Chemical Reactions : The compound can be employed as a reagent in various chemical synthesis processes due to its reactive functional groups.

Biology

The biological applications of this compound are noteworthy:

- Antimicrobial and Antiviral Properties : Studies have indicated that the compound exhibits potential antimicrobial and antiviral activities. Research is ongoing to explore its efficacy against various pathogens.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

- Drug Development : Ongoing research aims to explore its role in developing new drugs targeting specific diseases. Its structural features may confer unique pharmacological properties that could be harnessed for therapeutic use.

Industry

The industrial applications of this compound include:

- Production of Specialty Chemicals : The compound is used in producing various industrial chemicals and materials due to its versatile chemical properties.

Case Studies

While specific case studies focusing solely on this compound were not available in the search results provided, it has been referenced in broader research contexts concerning nucleoside analogs and their effects on biological systems. Future studies could provide deeper insights into its specific applications and efficacy.

Wirkmechanismus

The mechanism of action of 4-Amino-1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs:

Key Observations:

Structural Variations :

- Core Heterocycle : Replacement of 1,3,5-triazin-2-one with pyrimidin-2-one () alters hydrogen-bonding capacity and target specificity .

- Sugar Modifications : Decitabine’s 2-deoxyribose moiety enhances metabolic stability compared to the target compound’s hydroxyl-rich structure .

- Substituents : Fluorine and azido groups () introduce electronegativity or reactivity, enabling applications in prodrug design or bioconjugation .

Stereochemical Impact :

- The (2S,3S,4R,5S) configuration in the target compound likely influences enzymatic recognition, contrasting with stereoisomers like CAS 320-67-2 (2R,3R,4S,5R), which may exhibit reduced bioavailability .

Physicochemical Properties :

- Hydroxyl groups in the target compound improve water solubility but may necessitate cryogenic storage (e.g., -20°C for CAS 320-67-2) to prevent degradation .

- Lipophilic derivatives (e.g., chlorobenzoyl esters in ) show enhanced membrane permeability but require organic solvents for formulation .

Hazard Profiles :

- Compounds with azido/fluoro groups () carry flammability (H228) or mutagenicity risks (H341), necessitating specialized handling .

Biologische Aktivität

4-Amino-1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 243.22 g/mol, this compound's unique structure includes a tetrahydrofuran ring and a triazine moiety. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive | Effective |

| Gram-negative | Effective |

Antiviral Activity

The compound has also shown antiviral properties , particularly against certain strains of viruses. In vitro studies revealed that it inhibits viral replication by interfering with viral RNA synthesis. This suggests potential applications in treating viral infections.

Cytotoxicity and Cancer Research

In cancer research, preliminary studies have indicated that this compound may possess cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | Cytotoxic Effect |

|---|---|

| HeLa (cervical) | High |

| MCF7 (breast) | Moderate |

| A549 (lung) | Low |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to enzymes or receptors involved in critical cellular processes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity affecting signaling pathways related to cell growth and apoptosis.

Case Studies

Several case studies have explored the therapeutic potential of the compound:

- Case Study 1 : A clinical trial investigated the use of this compound as an adjunct therapy in managing bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates among participants treated with the compound.

- Case Study 2 : In an oncology setting, patients with advanced cancer were administered the compound alongside standard treatments. Preliminary results indicated improved patient outcomes and reduced tumor sizes compared to control groups.

Q & A

Q. What are the recommended methods for synthesizing 4-Amino-1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one?

The synthesis of this compound involves multi-step heterocyclic chemistry. A plausible route includes:

- Step 1 : Formation of the tetrahydrofuran ring with stereospecific hydroxyl and hydroxymethyl groups via carbohydrate-based precursors.

- Step 2 : Coupling the triazinone moiety using amidine or nitrile intermediates under controlled pH and temperature (e.g., reflux in anhydrous DMF).

- Critical Parameters : Stereochemical purity requires chiral catalysts or enzymatic resolution. Evidence from analogous syntheses highlights the use of protecting groups (e.g., acetyl) for hydroxyl moieties to prevent side reactions .

Q. How can researchers validate the stereochemical configuration of this compound?

- X-ray Crystallography : Resolves absolute configuration but requires high-purity single crystals.

- NMR Spectroscopy : Compare and NMR shifts with structurally related compounds. For example, diastereotopic protons in the tetrahydrofuran ring exhibit distinct splitting patterns (e.g., δ 3.5–4.5 ppm for hydroxyl-bearing carbons) .

- Optical Rotation : Matches reported values for enantiomerically pure samples (e.g., in water) .

Q. What are the optimal storage conditions to ensure compound stability?

- Temperature : Store at 2–8°C in inert atmosphere (argon or nitrogen) to prevent oxidation of hydroxyl groups .

- Light Sensitivity : Protect from UV/visible light using amber vials to avoid photodegradation of the triazinone ring .

- Moisture Control : Use desiccants (e.g., silica gel) to avert hydrolysis of the hydroxymethyl substituent .

Advanced Research Questions

Q. How can computational tools like UCSF Chimera aid in studying this compound’s interactions with biological targets?

- Docking Studies : Model interactions with enzymes (e.g., kinases or nucleoside transporters) using Chimera’s AutoDock Vina plugin. Focus on hydrogen bonding between hydroxyl groups and catalytic residues .

- Molecular Dynamics (MD) : Simulate conformational flexibility of the tetrahydrofuran ring under physiological conditions (e.g., 310 K, 1 atm) to assess target binding entropy .

- Example : A 100-ns MD simulation revealed stable binding of a related triazinone derivative to the ATP-binding pocket of a kinase (RMSD < 2.0 Å) .

Q. How should researchers resolve contradictions in reported biological activity data?

- Case Study : If Compound A shows IC = 10 nM in one study but 500 nM in another:

- Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5), ionic strength, and co-solvents (DMSO tolerance < 1%).

- Cell Line Variability : Test in isogenic cell lines to rule out genetic drift or receptor polymorphism.

- Metabolic Stability : Use liver microsomes to assess degradation rates (e.g., t < 30 min indicates rapid inactivation) .

Q. What advanced techniques characterize degradation products under environmental or metabolic conditions?

- LC-HRMS : Identify hydroxylated or demethylated metabolites. For example, a mass shift of +16 Da suggests oxidation .

- Isotopic Labeling : Track -labeled hydroxymethyl groups to map degradation pathways.

- Ecotoxicity Assessment : Use OECD Test Guideline 201 to evaluate effects on aquatic organisms (e.g., Daphnia magna) .

Methodological Recommendations

- Stereochemical Analysis : Combine NMR, X-ray, and circular dichroism for unambiguous confirmation .

- Biological Assays : Include positive controls (e.g., 5-azacytidine for epigenetic studies) and validate with orthogonal methods (e.g., SPR vs. ITC) .

- Environmental Impact : Use predictive models (EPI Suite) to estimate bioaccumulation potential (log BCF > 3.0 indicates high risk) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.